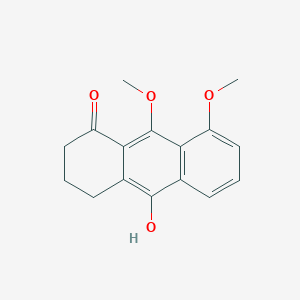
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functional Group Introduction: Hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups.
Reduction: Partial reduction to form the dihydroanthracene structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Further reduction could lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Fully saturated anthracene derivatives.
Substitution Products: Various substituted anthracenes depending on the reagents used.
科学的研究の応用
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one may find applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving polycyclic aromatic hydrocarbons.
Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.
Industry: Use in the production of dyes, pigments, or organic electronic materials.
作用機序
The mechanism of action would depend on its specific application. For instance:
In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways.
In Industrial Applications: It may act as a precursor or intermediate in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
Anthracene: The parent compound, used in dyes and organic semiconductors.
9,10-Dimethoxyanthracene: A similar compound with methoxy groups at different positions.
1-Hydroxyanthracene: A hydroxylated derivative of anthracene.
Uniqueness
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is unique due to its specific functional groups and partial reduction, which may confer distinct chemical and physical properties compared to other anthracene derivatives.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
特性
CAS番号 |
104846-37-9 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
10-hydroxy-8,9-dimethoxy-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C16H16O4/c1-19-12-8-4-6-10-14(12)16(20-2)13-9(15(10)18)5-3-7-11(13)17/h4,6,8,18H,3,5,7H2,1-2H3 |
InChIキー |
CFMFWOUTYGXVJS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)CCCC3=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



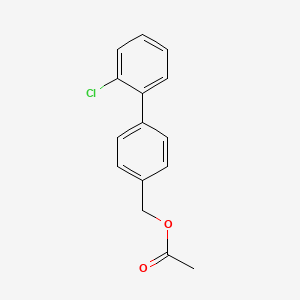
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
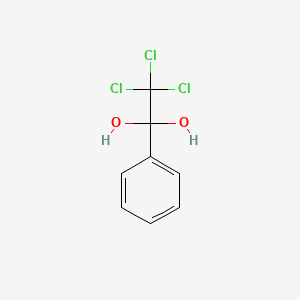
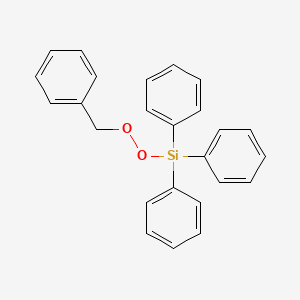
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
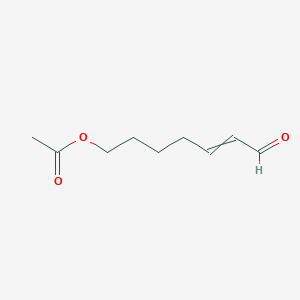


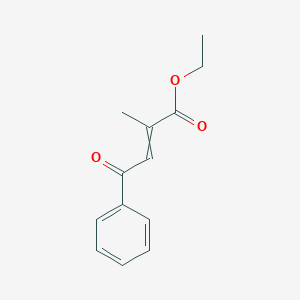
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
